
4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone
説明
4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone, also known as 4-BMPP, is a synthetic molecule with a wide range of applications in scientific research. It is a member of the pyridazinone family, which is a group of compounds that are known for their ability to interact with a variety of biological systems. 4-BMPP has been studied extensively in recent years due to its interesting biochemical and physiological effects.
科学的研究の応用
Chemical Synthesis and Pharmacological Potential
4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone, while not directly mentioned, is related to a broader class of pyridazinone compounds known for their versatile pharmacological properties. A significant aspect of research on such compounds focuses on their synthesis and potential as pharmacological agents. Pyridazinones, including compounds structurally related to 4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone, are documented for their anti-inflammatory, analgesic, antipyretic, and COX-2 inhibitory effects, highlighting their potential in treating conditions like arthritis and pain management. Notably, these compounds' selectivity towards COX-2 over COX-1 indicates their promise in developing safer anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional NSAIDs (Asif, 2016).
Molecular Interactions and Biological Activity
The research also delves into the molecular basis of the biological activities exhibited by pyridazinone derivatives. Their interactions with biological targets underscore the potential for developing new therapeutic agents. The broader category of azolo[d]pyridazinones, to which 4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone is chemically related, showcases a range of biological activities. These include antidiabetic, antiasthmatic, anticancer, and antimicrobial effects, attributed to their interactions with enzymes like PDE, COX, and DPP-4. This diversity in biological activity emphasizes the scaffold's versatility in drug discovery and development (Tan & Sari, 2020).
Environmental and Analytical Chemistry
In addition to pharmacological interests, compounds structurally related to 4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone find relevance in environmental and analytical chemistry. Research in this area focuses on the degradation pathways, environmental fate, and detection methods for various organic compounds, including pharmaceuticals and personal care products. This research is crucial for understanding how such compounds, through their production and usage, interact with and impact the environment. Studies on advanced oxidation processes for the degradation of organic pollutants highlight the importance of identifying and understanding the behavior of these compounds in water treatment and environmental remediation efforts (Qutob et al., 2022).
特性
IUPAC Name |
4-bromo-5-(4-methylphenoxy)-2-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-12-7-9-14(10-8-12)22-15-11-19-20(17(21)16(15)18)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJXMCSUZLYPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205281 | |
| Record name | 4-Bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone | |
CAS RN |
866018-27-1 | |
| Record name | 4-Bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866018-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-(4-methylphenoxy)-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,6-dimethylphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038388.png)
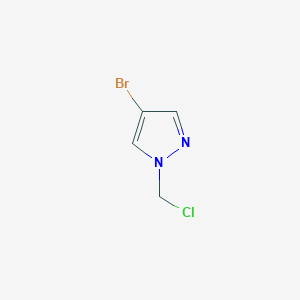
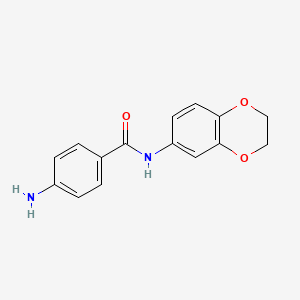
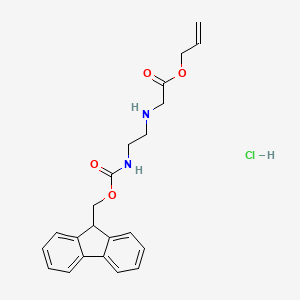
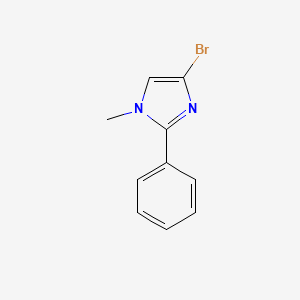
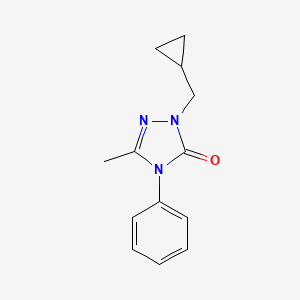
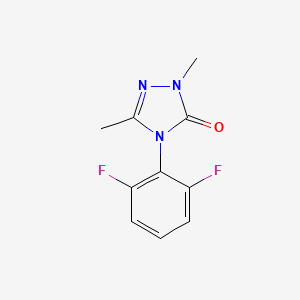
![2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3038398.png)
![5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3038399.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3038400.png)
![3-[4-(benzyloxy)phenyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid](/img/structure/B3038406.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3038408.png)
![2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B3038409.png)
![2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B3038411.png)